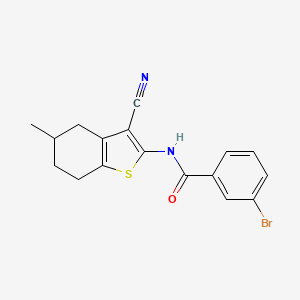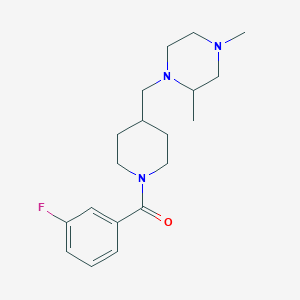
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine and piperazine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Antiviral Applications
One study focused on the design and synthesis of β-carboline derivatives, exploring their potential as selective anti-HIV agents. Although the specific compound was not directly mentioned, analogs with structural similarities demonstrated significant inhibition against HIV strains, pointing towards a potential research direction for exploring antiviral capabilities of similar compounds (Ashok et al., 2015).
Diagnostic Imaging
Research into radiolabeled compounds for diagnostic imaging revealed the synthesis and evaluation of derivatives for potential use as SPECT tracers targeting the serotonin 5-HT2A receptor. These studies underscore the potential of structurally related compounds in diagnostic imaging, aiding in the visualization of specific neural receptors (Blanckaert et al., 2007).
Neuroprotective Effects
Several aryloxyethylamine derivatives were synthesized and assessed for their neuroprotective activities, highlighting the importance of structural components for mitigating cell death induced by glutamate in PC12 cells. This research suggests that compounds with similar structural features could have promising applications in protecting against neuronal damage (Zhong et al., 2020).
Antimicrobial Activity
A study on the synthesis and biological activity of triazole analogues of piperazine demonstrated that certain compounds possess significant antibacterial properties against various pathogenic bacteria, indicating that structurally related compounds could serve as leads for developing new antimicrobial agents (Nagaraj et al., 2018).
Analgesic Potential
Research on the 5-HT(1A) receptor agonist F 13640 explored its effects on alleviating mechanical allodynia in a rat model of trigeminal neuropathic pain, providing insight into how structurally similar compounds could be leveraged for their analgesic properties (Deseure et al., 2002).
Antiproliferative and Structure-Activity Relationships
A novel heterocycle was synthesized and evaluated for its antiproliferative activity, with structural characterization and analysis suggesting the potential for similar compounds in cancer research (Prasad et al., 2018).
Mecanismo De Acción
While specific information on the mechanism of action for (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone is not available, piperidine derivatives are known to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O/c1-15-13-21(2)10-11-23(15)14-16-6-8-22(9-7-16)19(24)17-4-3-5-18(20)12-17/h3-5,12,15-16H,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKFNYZAFMGTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(4-chlorophenyl)-oxomethyl]-6-methoxy-4-oxo-1-quinolinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2798648.png)
![N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2798649.png)
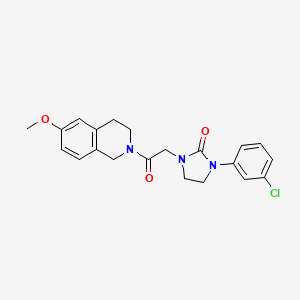

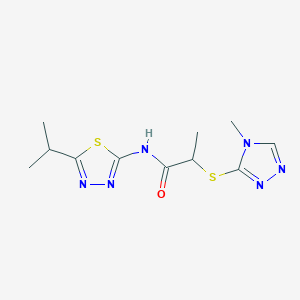
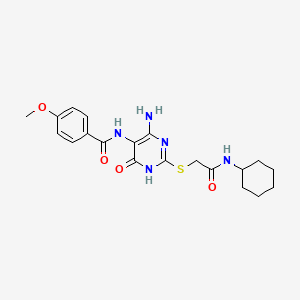

![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)

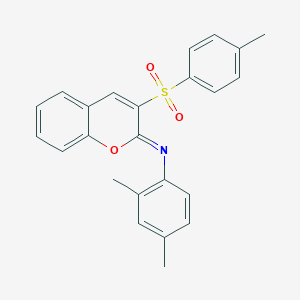
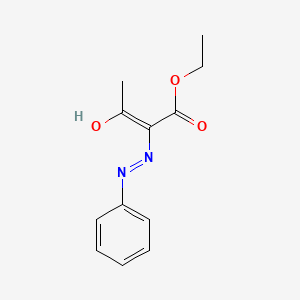
![Methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride](/img/structure/B2798668.png)

